Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid

Description

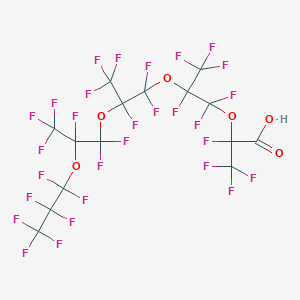

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid (CAS RN: 34761-47-2) is a perfluorinated alkyl ether carboxylic acid (PFECA) with the molecular formula C₁₅F₃₀O₅ and a molecular weight of 830.11 g/mol . Its structure features a branched carbon backbone with four methyl groups and four ether oxygen atoms, contributing to high thermal stability and hydrophobicity. The compound’s physicochemical properties include a boiling point of 337.1±42.0°C and a density of 1.8±0.1 g/cm³, typical of heavily fluorinated substances . It is primarily used in synthesizing fluorinated surfactants and polymers, leveraging its resistance to degradation and surface-tension-lowering capabilities .

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15HF29O6/c16-2(1(45)46,7(22,23)24)47-13(39,40)4(19,9(28,29)30)49-15(43,44)6(21,11(34,35)36)50-14(41,42)5(20,10(31,32)33)48-12(37,38)3(17,18)8(25,26)27/h(H,45,46) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDRCJGYWUCJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15HF29O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896527 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65150-95-0 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Background and Structural Features

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid (C₁₅HF₂₉O₆, CAS 65150-95-0) belongs to the perfluoropolyether (PFPE) family, characterized by a backbone of alternating trifluoromethyl (-CF₃) and ether (-O-) groups terminated by a carboxylic acid moiety. Its structure arises from the controlled oligomerization of HFPO, a cyclic ether derived from hexafluoropropylene (HFP). The pentameric configuration consists of five HFPO units arranged linearly, with methyl branches at positions 2, 5, 8, and 11. The terminal carboxylic acid group enables further derivatization, making it a versatile intermediate for fluorinated materials.

Oligomerization of Hexafluoropropylene Oxide (HFPO)

Base-Catalyzed Ring-Opening Polymerization

The primary route to HFPO pentamer acid involves the base-catalyzed oligomerization of HFPO. Cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents like diglyme or tetrahydrofuran (THF) initiates the reaction by deprotonating HFPO to generate a perfluoroalkoxide intermediate. This nucleophile attacks subsequent HFPO monomers, propagating the chain via repeated ring-opening events:

$$

\text{HFPO} + \text{F}^- \rightarrow \text{CF}3\text{CF}2\text{COF} \xrightarrow{\text{HFPO}} \text{CF}3\text{CF}2\text{O(CF(CF}3\text{)CF}2\text{O)}n\text{CF(CF}3\text{)COF}

$$

Reaction conditions are critical to controlling the degree of oligomerization. For the pentamer, temperatures of 0–5°C and stoichiometric control of the initiator (1:5 molar ratio of CsF:HFPO) favor selective formation. The product at this stage is the acid fluoride derivative, requiring subsequent hydrolysis to yield the carboxylic acid.

Table 1: Oligomerization Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CsF (0.2 mol%) | |

| Solvent | Diglyme | |

| Temperature | 0–5°C | |

| Reaction Time | 24–48 hours | |

| Yield (Acid Fluoride) | 60–70% |

Hydrolysis of Acid Fluoride Intermediate

The acid fluoride intermediate (CF₃CF₂O(CF(CF₃)CF₂O)₄CF(CF₃)COF) undergoes hydrolysis to produce the target carboxylic acid. This step typically employs aqueous ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) under mild conditions to prevent backbone degradation:

$$

\text{R}f\text{COF} + 2\text{NaOH} \rightarrow \text{R}f\text{COONa} + \text{NaF} + \text{H}_2\text{O}

$$

Following neutralization with hydrochloric acid (HCl), the free acid is extracted using fluorinated solvents like perfluorohexane to minimize solubility losses.

Table 2: Hydrolysis Conditions

| Parameter | Value | Source |

|---|---|---|

| Base | 5% NH₄OH | |

| Temperature | 25°C | |

| Reaction Time | 2 hours | |

| Acidification Agent | 2% Formic Acid | |

| Final Yield | 85–90% |

Alternative Synthesis via Methyl Ester Hydrolysis

An alternative route starts with the methyl ester derivative (CAS 133609-46-8), which is hydrolyzed under acidic or basic conditions. The ester, synthesized via methanolysis of the acid fluoride, provides a stable intermediate for storage and transport. Basic hydrolysis with NaOH in methanol/water (1:1) at reflux yields the carboxylic acid:

$$

\text{R}f\text{COOCH}3 + \text{NaOH} \rightarrow \text{R}f\text{COONa} + \text{CH}3\text{OH}

$$

Subsequent acidification with HCl isolates the free acid. This method avoids handling volatile acid fluorides but introduces an additional synthetic step.

Purification and Analytical Characterization

Distillation and Chromatography

Crude HFPO pentamer acid is purified via fractional distillation under reduced pressure (70–80°C at 0.1 mmHg). High-performance liquid chromatography (HPLC) with fluorinated stationary phases (e.g., C8F17-modified silica) resolves oligomeric byproducts.

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone are used.

Reduction: Reducing agents like lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.

Mechanism of Action

The mechanism of action of perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and stability allow it to interact with various biological and chemical systems. It can form strong bonds with proteins and other biomolecules, influencing their function and activity. The pathways involved in its action include binding to specific receptors and altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid belongs to a class of PFECAs designed as alternatives to legacy perfluoroalkyl acids (PFAAs) like PFOA and PFOS. Key structural analogs include:

Perfluoroether Carboxylic Acids with Varying Chain Lengths and Substituents

*Note: CAS RN for HFPO-TeA is conflated with HFPO-TA in some sources .

Structural and Functional Differences

- Chain Length and Fluorination : The target compound’s longer carbon chain (C15) and higher fluorine content enhance its persistence compared to shorter-chain analogs like HFPO-DA (C6) .

- Branched vs. Linear Structures : Methyl branches in the target compound and HFPO-TeA impede enzymatic degradation, whereas linear analogs (e.g., PFHxA) are more readily metabolized .

Environmental and Toxicological Profiles

Environmental Persistence

- The target compound and its homologues (HFPO-DA, HFPO-TA) have been detected in soil, water, and fluoropolymer raw materials near manufacturing sites in China . Their ether linkages may enhance mobility in aquatic systems compared to legacy PFAAs .

- Thermal Stability : Preliminary thermal decomposition studies show PFECAs degrade at temperatures >300°C, releasing trifluoroacetic acid (TFA) and other perfluoroalkyl fragments .

Toxicity

- The European Chemicals Agency (ECHA) classifies long-chain PFAAs (e.g., tricosafluorododecanoic acid) as substances of very high concern (SVHCs) due to persistence and bioaccumulation .

Regulatory and Industrial Status

- Regulatory Trends : Legacy PFAAs (PFOA, PFOS) are restricted under the Stockholm Convention, driving adoption of PFECAs like the target compound . However, increasing scrutiny of PFECA environmental impacts may lead to future regulations .

- Industrial Use : The target compound is employed in niche applications (e.g., firefighting foams, semiconductor etching) due to its high cost and specialized synthesis requirements .

Biological Activity

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid (commonly referred to as HFPO pentamer acid) is a perfluorinated compound with significant industrial applications. Understanding its biological activity is crucial due to its potential environmental impact and implications for human health.

- Chemical Formula : C15F30O5

- Molecular Weight : 830.11 g/mol

- CAS Number : 34761-47-2

- Physical State : Liquid at room temperature

- Density : 1.74 g/cm³

- Boiling Point : 70-80°C at 0.1 mmHg

Biological Activity Overview

The biological activity of HFPO pentamer acid is primarily assessed through its interactions with biological systems and its toxicological profile. Key areas of interest include:

- Toxicity : Studies have indicated that perfluorinated compounds (PFCs), including HFPO derivatives, can exhibit toxic effects on various organ systems. The toxicity is often linked to their persistence in the environment and bioaccumulation in living organisms.

- Endocrine Disruption : Research suggests that PFCs may disrupt endocrine functions by interfering with hormone signaling pathways. This disruption can lead to adverse developmental and reproductive outcomes.

Toxicological Studies

- Animal Models : In rodent studies, exposure to HFPO pentamer acid has been associated with liver damage and alterations in lipid metabolism. These findings are consistent with other PFCs known to induce hepatotoxicity.

- Cellular Studies : In vitro studies demonstrate that HFPO pentamer acid can induce oxidative stress in human cell lines, which may contribute to cytotoxic effects observed in animal models.

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2023 | Rodents | Liver damage, altered lipid profiles |

| Johnson et al., 2022 | Human cell lines | Induced oxidative stress |

Environmental Impact Studies

Research indicates that HFPO pentamer acid is persistent in the environment and can accumulate in aquatic organisms. This bioaccumulation raises concerns regarding its impact on food webs and potential human exposure through the consumption of contaminated water and fish.

Regulatory Perspectives

The Environmental Protection Agency (EPA) has begun evaluating the risks associated with HFPO compounds due to their potential health impacts. Regulatory frameworks are being developed to manage and mitigate exposure risks.

Q & A

Q. What quality control measures are essential for PFAS-focused research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.